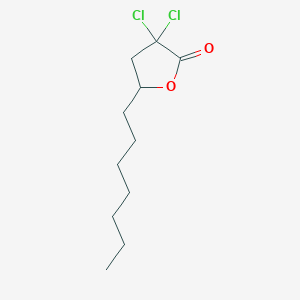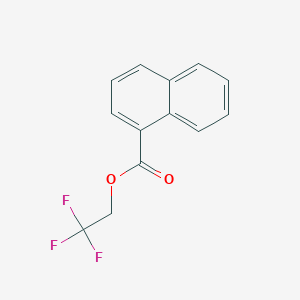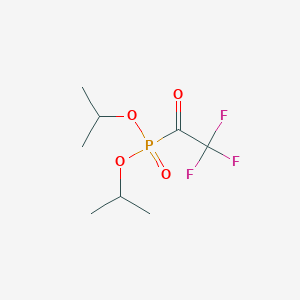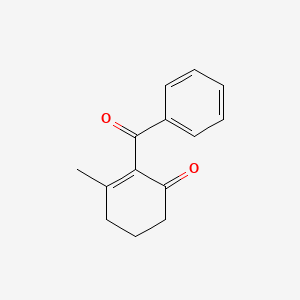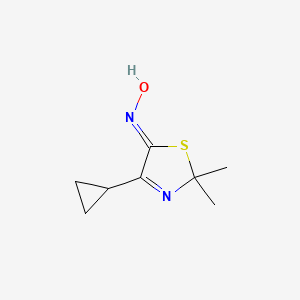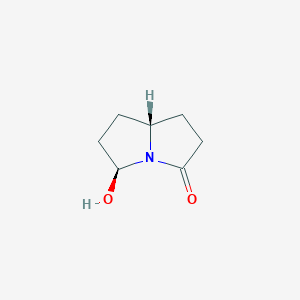
(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one is a chemical compound with a unique structure that includes a hydroxyl group and a hexahydro-pyrrolizinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one typically involves a series of chemical reactions starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. This reaction is often carried out under reflux conditions with solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce different alcohol derivatives .
Scientific Research Applications
(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,5S,7aR)-4-acetyl-3a-hydroxy-7a-methyl-5-phenyl-octahydro-1H-inden-1-one
- (1S,3aR,4S,5S,7aR)-7a-methyl-5-((S)-1-methyl-4-oxocyclohex-2-en-1-yl)-1-((S)-6-methylheptan-2-yl)octahydro-1H-indene-4-carboxylic acid
Uniqueness
(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
80243-75-0 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(5S,8R)-5-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5-6,9H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
DVXYURHYLCRZHR-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](N2[C@H]1CCC2=O)O |
Canonical SMILES |
C1CC(N2C1CCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


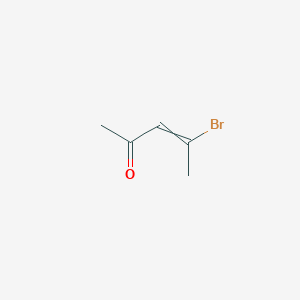


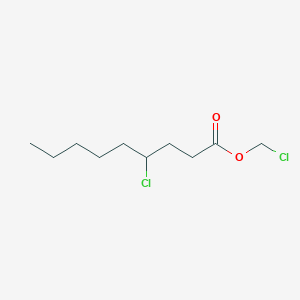
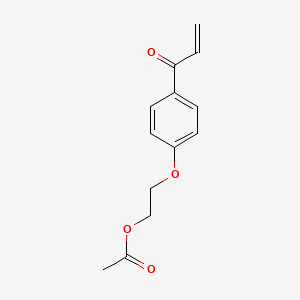

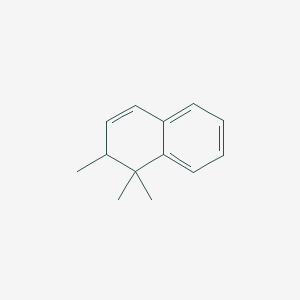
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
